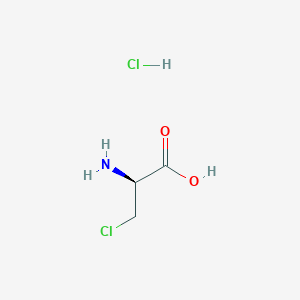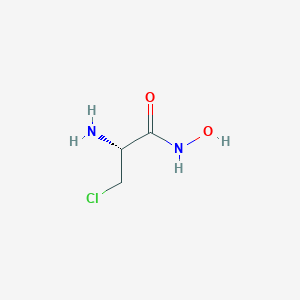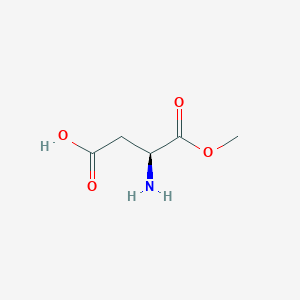
H-alpha-Me-D-Phe(3-I)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-alpha-Me-D-Phe(3-I)-OH” is a synthetic compound that belongs to the class of modified amino acids It is characterized by the presence of a methyl group at the alpha position, a D-phenylalanine residue, and an iodine atom at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-alpha-Me-D-Phe(3-I)-OH” typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive functional groups during the synthesis.
Introduction of the Methyl Group: The alpha position is methylated using reagents such as methyl iodide in the presence of a base.
Iodination: The phenyl ring is iodinated at the third position using iodine or an iodine-containing reagent.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
“H-alpha-Me-D-Phe(3-I)-OH” can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield iodinated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “H-alpha-Me-D-Phe(3-I)-OH” depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the methyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-alpha-Me-D-Phe-OH: Lacks the iodine atom, making it less reactive in certain chemical reactions.
H-D-Phe(3-I)-OH: Lacks the methyl group, which may affect its binding properties.
H-alpha-Me-L-Phe(3-I)-OH: Contains the L-phenylalanine residue instead of the D-phenylalanine, which can influence its biological activity.
Uniqueness
“H-alpha-Me-D-Phe(3-I)-OH” is unique due to the combination of the methyl group, the D-phenylalanine residue, and the iodine atom. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLCZQGMUWCBV-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438693 |
Source


|
| Record name | H-alpha-Me-D-Phe(3-I)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457652-83-4 |
Source


|
| Record name | H-alpha-Me-D-Phe(3-I)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














